8-Methoxy-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Overview
Description
8-Methoxy-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is part of the purine family, which includes several biologically significant molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the methylation of theobromine or related purine derivatives. The reaction conditions often include the use of methanol and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from natural sources such as cocoa beans, followed by chemical modification to introduce the methoxy group. This process ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized purine derivatives.
Reduction: Reduction reactions can yield less oxidized forms of the compound.
Substitution: Common substitution reactions involve the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-2,6-dione derivatives, while substitution can produce various functionalized purines .
Scientific Research Applications
8-Methoxy-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular processes and as a potential modulator of enzyme activity.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions, including its use as a bronchodilator and diuretic.
Mechanism of Action
The mechanism of action of 8-Methoxy-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes such as phosphodiesterases, which play a role in regulating cyclic nucleotide levels in cells.
Pathways Involved: By inhibiting phosphodiesterases, the compound increases the levels of cyclic AMP and cyclic GMP, leading to various physiological effects such as bronchodilation and diuresis.
Comparison with Similar Compounds
Theobromine: A naturally occurring compound in cocoa beans, structurally similar but lacks the methoxy group.
Theophylline: Another purine derivative used as a bronchodilator, differing in its methylation pattern.
Caffeine: A well-known stimulant with a similar purine structure but with additional methyl groups.
Uniqueness: 8-Methoxy-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
8-methoxy-1,7-dimethyl-3H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-11-4-5(10-8(11)15-3)9-7(14)12(2)6(4)13/h1-3H3,(H,9,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWRZMFFSMNLOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC(=O)N(C2=O)C)N=C1OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281765 | |
Record name | 8-methoxy-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-22-5 | |
Record name | NSC22971 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-methoxy-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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